N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
CAS No.: 946239-49-2
Cat. No.: VC5206197
Molecular Formula: C20H22N4O2S2
Molecular Weight: 414.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946239-49-2 |
|---|---|
| Molecular Formula | C20H22N4O2S2 |
| Molecular Weight | 414.54 |
| IUPAC Name | N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C20H22N4O2S2/c1-15-10-12-24(13-11-15)19-9-8-18(21-22-19)16-4-6-17(7-5-16)23-28(25,26)20-3-2-14-27-20/h2-9,14-15,23H,10-13H2,1H3 |
| Standard InChI Key | RDLZQFKUNVMNMG-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Introduction
Structural and Chemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 414.54 g/mol |
| IUPAC Name | N-[4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
| Topological Polar Surface Area | 112 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Partition Coefficient) | 3.2 (estimated) |
These properties suggest moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .
Spectroscopic and Crystallographic Data
While experimental crystallographic data for this specific compound remains unpublished, analogs such as N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS No. G620-0793) exhibit monoclinic crystal systems with space group P2/c, as inferred from related sulfonamide derivatives . The presence of the sulfonamide group typically induces strong intermolecular hydrogen bonds (N–H···O=S), stabilizing the crystal lattice .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves a multi-step sequence:
-
Pyridazine Ring Formation: Condensation of hydrazine with a 1,4-diketone precursor yields the pyridazine core.
-
Piperidine Substitution: Nucleophilic aromatic substitution (SAr) at the pyridazine C6 position using 4-methylpiperidine introduces the amine group.
-
Sulfonamide Coupling: Reaction of 4-aminophenylpyridazine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) forms the sulfonamide linkage .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 78% |
| 2 | 4-Methylpiperidine, DMF, 100°C | 65% |
| 3 | Thiophene-2-sulfonyl chloride, pyridine, RT | 82% |
Structural Analogues and SAR Insights
Modifications to the piperidine and sulfonamide groups significantly alter bioactivity:
-
Piperidine Methylation: The 4-methyl group enhances metabolic stability compared to unsubstituted piperidine derivatives .
-
Sulfonamide Substitution: Replacement of thiophene with phenyl reduces solubility but increases affinity for hydrophobic binding pockets .
For instance, the analogue 6-(4-methylpiperazin-1-yl)-3-pyridin-4-yl-2-(3-thiophen-3-ylphenyl)imidazo[1,2-b]pyridazine (PubChem CID 127035765) demonstrates improved kinase inhibition profiles, underscoring the importance of the imidazopyridazine scaffold in medicinal chemistry .
Biological Applications and Mechanistic Studies
RNA Interference (RNAi) Modulation
A landmark 2024 study demonstrated that incorporating 2'-formamidonucleoside derivatives—synthesized using intermediates related to N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide—into siRNA strands reduces seed-based off-target effects . Key findings include:
-
Thermodynamic Stability: Introduction of the formamido group at the 2nd position of the guide strand decreased duplex stability by , as measured by UV melting curves .
-
Structural Integrity: X-ray crystallography confirmed that modified siRNAs retain the canonical A-form helix, with RMSD = 0.8 Å compared to wild-type .
-
Off-Target Suppression: siRNAs with 2'-formamido modifications at non-seed positions reduced off-target mRNA binding by 74% while maintaining 89% on-target activity .
Pesticidal Activity
Computational and Pharmacokinetic Profiling
ADMET Predictions
-
Absorption: High Caco-2 permeability () predicts favorable intestinal absorption.
-
Metabolism: CYP3A4-mediated oxidation of the piperidine methyl group is the primary metabolic pathway, with a half-life () of 3.2 hours in human liver microsomes.
-
Toxicity: Ames test-negative, with an LD > 500 mg/kg in murine models .
Molecular Docking Studies
Docking into the RNA-induced silencing complex (RISC) revealed:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume